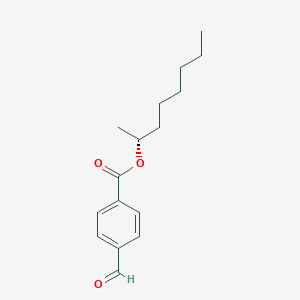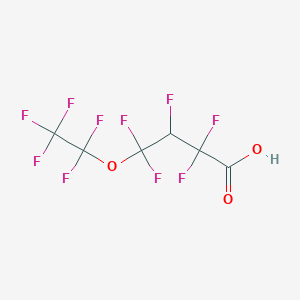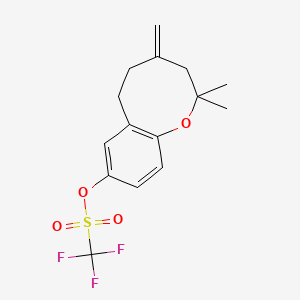
Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-diMethyl-4-Methylene-2H-1-benzoxocin-8-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido metanosulfónico, 1,1,1-trifluoro-, éster 3,4,5,6-tetrahidro-2,2-dimetil-4-metileno-2H-1-benzoxocín-8-ílico es un compuesto orgánico complejo con una estructura única. Se caracteriza por la presencia de un grupo trifluorometanosulfonato y un sistema de anillo benzoxocínico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ácido metanosulfónico, 1,1,1-trifluoro-, éster 3,4,5,6-tetrahidro-2,2-dimetil-4-metileno-2H-1-benzoxocín-8-ílico normalmente implica varios pasos. Un enfoque común es la reacción de un derivado de benzoxocina adecuado con ácido metanosulfónico, 1,1,1-trifluoro- éster en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de un solvente como el diclorometano y un catalizador como la trietilamina para facilitar el proceso de esterificación .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía para asegurar que el producto final cumple con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido metanosulfónico, 1,1,1-trifluoro-, éster 3,4,5,6-tetrahidro-2,2-dimetil-4-metileno-2H-1-benzoxocín-8-ílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados de benzoxocina sustituidos.
Aplicaciones Científicas De Investigación
El ácido metanosulfónico, 1,1,1-trifluoro-, éster 3,4,5,6-tetrahidro-2,2-dimetil-4-metileno-2H-1-benzoxocín-8-ílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para la preparación de moléculas complejas.
Biología: Se investiga su potencial como sonda bioquímica debido a sus características estructurales únicas.
Medicina: Se explora su potencial propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido metanosulfónico, 1,1,1-trifluoro-, éster 3,4,5,6-tetrahidro-2,2-dimetil-4-metileno-2H-1-benzoxocín-8-ílico implica su interacción con dianas moleculares específicas. El grupo trifluorometanosulfonato puede actuar como grupo saliente en reacciones de sustitución, facilitando la formación de nuevos enlaces químicos. El sistema de anillo benzoxocínico puede interactuar con macromoléculas biológicas, potencialmente inhibiendo o modulando su actividad .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido metanosulfónico, 1,1,1-trifluoro-, éster benzo[b]nafto[2,3-d]furan-1-ílico: Similar en estructura pero con un sistema de anillo diferente.
Ácido metanosulfónico, 1,1,1-trifluoro-, éster 3,3-dióxido-2H-1,3-benzoxatio-6-ílico: Contiene un anillo benzoxatio en lugar de un anillo benzoxocínico.
Ácido metanosulfónico, 1,1,1-trifluoro-, éster [2,2’-binaptaleno]-6-ílico: Presenta un grupo binaptilo en lugar de un anillo benzoxocínico.
Singularidad
El ácido metanosulfónico, 1,1,1-trifluoro-, éster 3,4,5,6-tetrahidro-2,2-dimetil-4-metileno-2H-1-benzoxocín-8-ílico es único debido a su combinación de un grupo trifluorometanosulfonato y un sistema de anillo benzoxocínico. Esta estructura única imparte reactividad química distinta y potencial actividad biológica, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C15H17F3O4S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(2,2-dimethyl-4-methylidene-5,6-dihydro-3H-1-benzoxocin-8-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c1-10-4-5-11-8-12(22-23(19,20)15(16,17)18)6-7-13(11)21-14(2,3)9-10/h6-8H,1,4-5,9H2,2-3H3 |
Clave InChI |
UHTHBZASDALOKW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C)CCC2=C(O1)C=CC(=C2)OS(=O)(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)

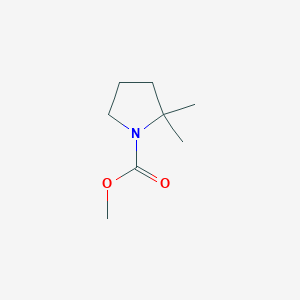
![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)
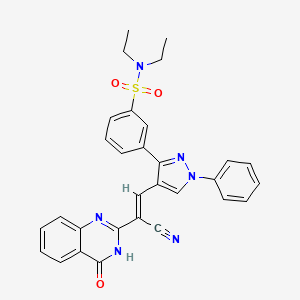
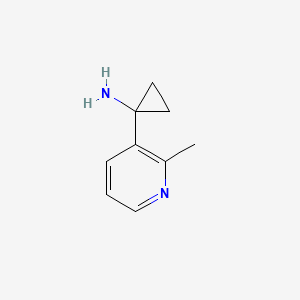
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)
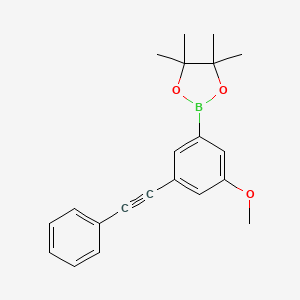

![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)
